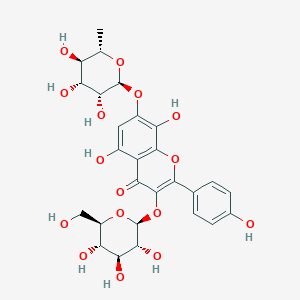

Sinocrassoside C1

Description

Properties

IUPAC Name |

5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-15(31)19(35)21(37)26(39-8)40-12-6-11(30)14-18(34)25(43-27-22(38)20(36)16(32)13(7-28)41-27)23(42-24(14)17(12)33)9-2-4-10(29)5-3-9/h2-6,8,13,15-16,19-22,26-33,35-38H,7H2,1H3/t8-,13+,15-,16+,19+,20-,21+,22+,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYECIBJZFSVSHH-CPBWYJGASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sinocrassula indica: A Promising Reservoir of Bioactive Flavonol Glycosides

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sinocrassula indica, a succulent plant belonging to the Crassulaceae family, has garnered significant attention in recent years as a rich source of unique and biologically active flavonol glycosides.[1][2][3] Traditionally used in Chinese folk medicine, modern phytochemical investigations have unveiled a diverse array of acylated flavonol glycosides, collectively named sinocrassosides, which have demonstrated promising pharmacological activities. This technical guide provides an in-depth overview of the flavonol glycosides isolated from Sinocrassula indica, their potential therapeutic applications, detailed experimental protocols for their extraction and analysis, and a summary of their interactions with key biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of these natural compounds.

Flavonol Glycosides Identified in Sinocrassula indica

Numerous studies have led to the isolation and structural elucidation of a variety of novel acylated flavonol glycosides from the whole plant of Sinocrassula indica. These compounds are primarily derivatives of the flavonols kaempferol and quercetin, featuring complex glycosylation and acylation patterns. While comprehensive quantitative data on the concentration of each compound in the plant material is not extensively available in the current literature, the identified compounds are summarized in Table 1.

Table 1: Acylated Flavonol Glycosides Isolated from Sinocrassula indica

| Compound Name | Flavonol Aglycone | Glycosidic Moiety | Acyl Group(s) | Reference |

| Sinocrassoside A₁ | Kaempferol | 3-O-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside | 4''-O-acetyl | |

| Sinocrassoside A₂ | Kaempferol | 3-O-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside | 3''-O-acetyl | |

| Sinocrassoside B₁ | Quercetin | 3-O-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside | 4''-O-acetyl | |

| Sinocrassoside B₂ | Quercetin | 3-O-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside | 3''-O-acetyl | |

| Sinocrassoside A₃ | Kaempferol | 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside | 3'''-O-(S)-2-methylbutyryl | [2] |

| Sinocrassoside A₄ | Kaempferol | 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside | 3'''-O-(E)-2-methyl-2-butenoyl | [2] |

| Sinocrassoside A₅ | Kaempferol | 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside | 3'''-O-isovaleryl | [2] |

| Sinocrassoside A₆ | Kaempferol | 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside | 3'''-O-benzoyl | [2] |

| Sinocrassoside A₇ | Kaempferol | 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside | 3'''-O-acetyl | [2] |

| Sinocrassoside B₃ | Quercetin | 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside | 3'''-O-(S)-2-methylbutyryl | [2] |

| Sinocrassoside B₄ | Quercetin | 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside | 3'''-O-isovaleryl | [3] |

| Sinocrassoside B₅ | Quercetin | 3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside | 3'''-O-(E)-2-methyl-2-butenoyl | [3] |

| Sinocrassoside C₁ | Kaempferol | 3-O-β-D-(3-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranoside | Not specified | [3] |

| Sinocrassoside D₁ | Kaempferol | 3-O-β-D-(2-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranoside | Not specified | [3] |

| Sinocrassoside D₂ | Kaempferol | 3-O-β-D-(4-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranoside | Not specified | [3] |

| Sinocrassoside D₃ | Kaempferol | 3-O-β-D-(6-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranoside | Not specified | [3] |

| Sinocrassoside A₁₃ | Kaempferol | 3-O-β-D-(2-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranoside | Not specified | [4] |

| Sinocrassoside B₆ | Quercetin | 3-O-β-D-(3-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranoside | Not specified | [4] |

| Sinocrassoside B₇ | Quercetin | 3-O-β-D-(3-O-isovaleryl)glucopyranosyl-7-O-α-L-rhamnopyranoside | Not specified | [4] |

| Sinocrassoside D₄ | Kaempferol | 3-O-α-L-(3-O-(S)-2-methylbutyryl)rhamnopyranosyl-7-O-α-L-rhamnopyranoside | Not specified | [4] |

Experimental Protocols

The following sections outline a representative methodology for the extraction, isolation, and characterization of flavonol glycosides from Sinocrassula indica, based on protocols described in the scientific literature.

Plant Material and Extraction

A general workflow for the extraction and isolation of flavonol glycosides from Sinocrassula indica is depicted in the following diagram.

Caption: General workflow for the extraction and isolation of flavonol glycosides.

Detailed Methodology:

-

Plant Material Preparation: The whole plants of Sinocrassula indica are collected, washed, air-dried, and then pulverized into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with methanol, typically through refluxing for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The flavonol glycosides are typically enriched in the EtOAc and n-BuOH fractions.

-

Column Chromatography: The enriched fractions are subjected to various column chromatography techniques for further separation. Common stationary phases include Diaion HP-20, silica gel, and octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water mixtures.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing mixtures of flavonol glycosides are further purified using preparative HPLC, often on a C18 column, with a mobile phase typically consisting of acetonitrile and water, to yield pure compounds.

Structural Elucidation

The structures of the isolated flavonol glycosides are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are employed to determine the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms and the positions of glycosylation and acylation.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the flavonoid skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Quantitative Analysis by HPLC

A representative workflow for the quantitative analysis of flavonol glycosides is presented below.

Caption: Workflow for quantitative HPLC analysis of flavonol glycosides.

Detailed Methodology:

-

Standard Preparation: Standard solutions of the isolated flavonol glycosides are prepared in methanol at various known concentrations to generate a calibration curve.

-

Sample Preparation: A known amount of the dried plant powder or extract is extracted with methanol, sonicated, and then filtered through a 0.45 µm membrane filter before injection into the HPLC system.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of water with a small amount of acid (e.g., 0.1% formic acid) and mobile phase B consisting of acetonitrile.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the characteristic wavelengths for flavonols (around 280 nm and 350 nm).

-

-

Quantification: The concentration of each flavonol glycoside in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activities and Signaling Pathways

Extracts of Sinocrassula indica and its isolated flavonol glycosides have been reported to exhibit several significant biological activities, suggesting their potential as therapeutic agents.

Hypoglycemic Effects and Insulin Signaling

Methanolic extracts of Sinocrassula indica have been shown to inhibit the increase in serum glucose levels in animal models of diabetes. This effect is thought to be mediated, at least in part, through the inhibition of intestinal sugar absorption. The potential interaction with the insulin signaling pathway is a key area of interest for drug development.

Caption: Postulated interaction with the insulin signaling pathway.

The flavonol glycosides from Sinocrassula indica may enhance insulin sensitivity, potentially by modulating the activity of the insulin receptor or downstream signaling components, leading to increased glucose uptake by cells.

Aminopeptidase N (APN/CD13) Inhibition

Certain acylated flavonol bisdesmosides from Sinocrassula indica, particularly those with an acyl group at the 3'''-position, have demonstrated strong inhibitory effects on aminopeptidase N (APN), also known as CD13.[2] APN is a zinc-dependent metalloprotease that plays a role in tumor invasion, metastasis, and angiogenesis.

Caption: Inhibition of Aminopeptidase N by S. indica flavonol glycosides.

The inhibition of APN by these compounds suggests their potential as anti-cancer agents.

Aldose Reductase Inhibition

Several flavonol glycosides isolated from Sinocrassula indica have been found to inhibit aldose reductase.[3] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Caption: The polyol pathway and inhibition by S. indica flavonol glycosides.

By inhibiting aldose reductase, the flavonol glycosides from Sinocrassula indica can prevent the accumulation of sorbitol, thereby potentially mitigating the long-term complications of diabetes.

Conclusion and Future Directions

Sinocrassula indica represents a valuable natural source of a diverse range of acylated flavonol glycosides with significant therapeutic potential. The demonstrated hypoglycemic, aminopeptidase N inhibitory, and aldose reductase inhibitory activities of its constituents warrant further investigation for the development of novel pharmaceuticals for the management of diabetes, cancer, and diabetic complications.

Future research should focus on:

-

Quantitative Analysis: Establishing a validated analytical method for the simultaneous quantification of the major sinocrassosides in Sinocrassula indica to aid in the standardization of extracts and to understand the variability of these compounds.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of the most promising flavonol glycosides to assess their bioavailability and in vivo efficacy.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds interact with their biological targets and modulate signaling pathways.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the therapeutic efficacy and safety of standardized extracts and isolated compounds.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of the unique flavonol glycosides from Sinocrassula indica.

References

The Putative Biosynthesis of Sinocrassoside C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinocrassoside C1, a flavonol glycoside identified from Sinocrassula indica, presents a unique chemical structure that suggests a complex and fascinating biosynthetic origin. This technical guide delineates the putative metabolic pathway responsible for the synthesis of this compound in plants. Drawing upon established knowledge of flavonoid biosynthesis, this document outlines the sequential enzymatic reactions from primary metabolites to the final complex glycoside. It details the shikimate and phenylpropanoid pathways that provide the core flavonoid skeleton, the specific hydroxylation events that create the unique aglycone, and the subsequent glycosylations that yield this compound. This guide also provides generalized experimental protocols for the key enzyme families involved and summarizes relevant quantitative data from related studies to serve as a foundational resource for further investigation into this and similar plant-derived natural products.

Introduction to this compound

This compound is a flavonol glycoside with the chemical formula C₂₇H₃₀O₁₆. It has been isolated from the whole plant of Sinocrassula indica (Crassulaceae), a succulent used in traditional medicine. The structure of this compound is characterized by a flavonol aglycone with a distinct 8-hydroxy group, which is O-glycosylated at the 3 and 7 positions with two different sugar moieties. The elucidation of its biosynthetic pathway is crucial for understanding its production in plants and for exploring potential biotechnological avenues for its synthesis.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolism and proceeds through several key secondary metabolic pathways. The overall pathway can be divided into four main stages:

-

The Shikimate Pathway: Generation of the aromatic amino acid precursor, L-phenylalanine.

-

The Phenylpropanoid Pathway: Conversion of L-phenylalanine to p-coumaroyl-CoA, the entry point into flavonoid synthesis.

-

Flavonoid Aglycone Biosynthesis: Formation of the core flavonol structure and its specific hydroxylation.

-

Glycosylation: Attachment of sugar moieties to the flavonol aglycone to produce this compound.

Stage 1: The Shikimate Pathway

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine.[1][2] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway), into chorismate in a series of seven enzymatic steps.[2][3] Chorismate is a critical branch-point intermediate. Through the action of chorismate mutase, prephenate dehydratase, and prephenate aminotransferase, chorismate is converted to L-phenylalanine.[3]

Stage 2: The General Phenylpropanoid Pathway

The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA, a key precursor for a wide array of secondary metabolites, including flavonoids.[4][5] This three-step enzymatic cascade is a cornerstone of plant secondary metabolism.[4]

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[4]

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid to produce p-coumaric acid.[4]

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4][5]

Stage 3: Flavonoid Aglycone Biosynthesis

The formation of the flavonol aglycone of this compound begins with the entry of p-coumaroyl-CoA into the flavonoid biosynthesis pathway.

-

Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6]

-

Chalcone Isomerase (CHI): CHI facilitates the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin, a flavanone.[7]

-

Flavanone 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, hydroxylates (2S)-naringenin at the C-3 position to yield dihydrokaempferol.[8]

-

Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is then hydroxylated at the 3' position of the B-ring by F3'H, a cytochrome P450 enzyme, to produce dihydroquercetin.[9]

-

Flavonol Synthase (FLS): FLS, another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of dihydroquercetin to form quercetin.[10]

-

Flavonoid 8-Hydroxylase (F8H): The key step in the formation of the specific aglycone of this compound is the hydroxylation of quercetin at the C-8 position. This reaction is catalyzed by a flavonoid 8-hydroxylase (F8H), which has been identified as a flavin monooxygenase-like protein in some plants that produce 8-hydroxyflavonols.[4][11] This enzyme converts quercetin into gossypetin (8-hydroxyquercetin), the direct aglycone precursor for this compound.[11]

Stage 4: Glycosylation

The final step in the biosynthesis of this compound is the sequential glycosylation of the gossypetin aglycone at the 3-O and 7-O positions. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to the flavonoid.[12][13] The order of glycosylation can vary, but often the 3-O position is glycosylated first.

-

Flavonoid 3-O-Glycosyltransferase (F3GT): A specific UGT transfers a sugar molecule (likely glucose) to the 3-hydroxyl group of gossypetin, forming gossypetin 3-O-glycoside.[12][14]

-

Flavonoid 7-O-Glycosyltransferase (F7GT): A second UGT then acts on the gossypetin 3-O-glycoside to attach another sugar moiety (a rhamnose in the case of some related compounds) to the 7-hydroxyl group, yielding the final product, this compound.[13]

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not currently available in the literature. However, data from studies on related flavonoid compounds can provide a useful reference for researchers.

| Parameter | Compound/Enzyme | Value | Plant/System | Citation |

| Total Flavonoid Content | Quercetin | 185-634 µg/g fresh weight | Onion | [15] |

| Luteolin | up to 40 µg/g fresh weight | Celery | [15] | |

| Apigenin | up to 191 µg/g fresh weight | Celery | [15] | |

| Total Flavonols | 0.11-1.6% dry weight | Green leaves (various) | [16] | |

| Enzyme Kinetics (Km) | CsF3'5'H | 3.22 µM (for Naringenin) | Camellia sinensis | [17] |

| CsF3'5'H | 4.33 µM (for Kaempferol) | Camellia sinensis | [17] | |

| CsF3'5'H | 3.26 µM (for Dihydrokaempferol) | Camellia sinensis | [17] | |

| Recombinant Fh3GT1 | High activity with Quercetin | Freesia hybrida | [14] | |

| Recombinant Fh3GT1 | High activity with Delphinidin | Freesia hybrida | [14] |

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway are not available. The following are generalized protocols for key enzyme classes involved, which can be adapted for specific research purposes.

Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Materials:

-

Enzyme extract

-

0.1 M Borate buffer (pH 8.0)

-

10 mM Potassium cyanide

-

p-Coumaroyl-CoA solution

-

Malonyl-CoA solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing borate buffer, potassium cyanide, and the enzyme extract.

-

Initiate the reaction by adding p-coumaroyl-CoA and malonyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-5 minutes).

-

Stop the reaction (e.g., by adding acidified methanol).

-

Measure the absorbance of the product, naringenin chalcone, at approximately 370 nm.

-

Calculate enzyme activity based on the molar extinction coefficient of naringenin chalcone.

Flavonoid Hydroxylase (F3'H, F8H) Activity Assay

This assay typically involves heterologous expression of the enzyme and analysis of the products by HPLC.

Materials:

-

Microsomal preparations from yeast or insect cells expressing the hydroxylase.

-

NADPH

-

Flavonoid substrate (e.g., naringenin for F3'H, quercetin for F8H) dissolved in DMSO.

-

Buffer (e.g., phosphate buffer, pH 7.5)

-

HPLC system with a C18 column and a UV detector.

Procedure:

-

Combine the microsomal preparation, NADPH, and buffer in a microcentrifuge tube.

-

Add the flavonoid substrate to start the reaction.

-

Incubate at a suitable temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an organic solvent like ethyl acetate or methanol.

-

Vortex and centrifuge to extract the flavonoids into the organic layer.

-

Evaporate the organic solvent and redissolve the residue in methanol.

-

Analyze the products by HPLC, comparing retention times and UV spectra with authentic standards.

Flavonoid Glycosyltransferase (UGT) Activity Assay

This assay measures the transfer of a sugar moiety to a flavonoid aglycone.

Materials:

-

Purified recombinant UGT enzyme.

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5).

-

Flavonoid aglycone substrate (e.g., gossypetin) in DMSO.

-

UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose).

-

HPLC system.

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, the UGT enzyme, and the flavonoid aglycone.

-

Initiate the reaction by adding the UDP-sugar donor.

-

Incubate at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Stop the reaction by adding methanol.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by HPLC to quantify the formation of the glycosylated product.

Conclusion and Future Perspectives

The putative biosynthesis pathway of this compound presented in this guide provides a robust framework based on our current understanding of flavonoid metabolism in plants. The pathway highlights the key enzymatic steps from primary metabolites to the final complex flavonol glycoside. The identification of a flavonoid 8-hydroxylase as a key enzyme for the formation of the gossypetin aglycone is a critical insight.

However, it is important to note that this pathway remains putative. Future research should focus on the isolation and characterization of the specific enzymes from Sinocrassula indica to confirm their roles in the biosynthesis of this compound. This would involve transcriptomic and proteomic analyses of the plant to identify candidate genes, followed by heterologous expression and in vitro characterization of the encoded enzymes. Such studies will not only validate the proposed pathway but also open up possibilities for the metabolic engineering of high-value plant-derived compounds like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel enzymatic route to the synthesis of C-8 hydroxyflavonoids including flavonols and isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of a Flavin Monooxygenase-Like Flavonoid 8-Hydroxylase with Gossypetin Synthase Activity from Lotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. succulentgallery.com [succulentgallery.com]

- 7. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]

- 8. Flavonoid Assay [cellbiolabs.com]

- 9. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sinocrassula - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | Characterization of Two Key Flavonoid 3-O-Glycosyltransferases Involved in the Formation of Flower Color in Rhododendron Delavayi [frontiersin.org]

- 13. Characterization of Two Key Flavonoid 3-O-Glycosyltransferases Involved in the Formation of Flower Color in Rhododendron Delavayi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Sinocrassoside C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinocrassoside C1 is a flavonol glycoside isolated from the whole plant of Sinocrassula indica (Decne.) A.Berger, a traditional Chinese medicine. As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its biological activities with a focus on relevant signaling pathways, and the experimental methodologies for its study. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

This compound is a complex natural product with the following identified properties:

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1][2] |

| Molecular Weight | 610.51 g/mol | [1][2] |

| CAS Number | 909803-26-5 | [1][2] |

| IUPAC Name | 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}chromen-4-one | [1] |

| Canonical SMILES | CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | [1] |

| Purity (Commercial) | >98% (HPLC) | [1] |

| Appearance | Yellow amorphous powder | [3] |

| Solubility | Data not available. Inferred to be soluble in methanol and DMSO based on extraction and analytical methods. | |

| Melting Point | Data not available. |

Spectral Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data of this compound (in DMSO-d₆) [3]

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) and Coupling Constant (J in Hz) |

| Aglycone | ||

| 2 | 156.5 | |

| 3 | 133.5 | |

| 4 | 176.4 | |

| 5 | 161.2 | |

| 6 | 98.8 | 6.20 (d, J=2.0) |

| 7 | 164.2 | |

| 8 | 94.0 | 6.45 (d, J=2.0) |

| 9 | 156.9 | |

| 10 | 104.2 | |

| 1' | 121.1 | |

| 2' | 128.6 | 8.02 (d, J=8.8) |

| 3' | 115.2 | 6.88 (d, J=8.8) |

| 4' | 160.0 | |

| 5' | 115.2 | 6.88 (d, J=8.8) |

| 6' | 128.6 | 8.02 (d, J=8.8) |

| Glucose | ||

| 1'' | 101.2 | 5.46 (d, J=7.6) |

| 2'' | 74.3 | 3.20-3.50 (m) |

| 3'' | 76.6 | 3.20-3.50 (m) |

| 4'' | 70.0 | 3.20-3.50 (m) |

| 5'' | 77.2 | 3.20-3.50 (m) |

| 6'' | 61.0 | 3.55 (m), 3.75 (m) |

| Rhamnose | ||

| 1''' | 98.4 | 5.38 (d, J=1.6) |

| 2''' | 70.4 | 3.50-3.80 (m) |

| 3''' | 70.6 | 3.50-3.80 (m) |

| 4''' | 71.9 | 3.50-3.80 (m) |

| 5''' | 69.4 | 3.50-3.80 (m) |

| 6''' | 17.8 | 1.10 (d, J=6.0) |

Note: The assignments are based on the data provided for related flavonol glycosides from Sinocrassula indica and may require further confirmation for this compound specifically.

Table 3: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |

| FAB-MS | Positive | [M+H]⁺ | Protonated molecule | [3] |

| HR-FAB-MS | Positive | [M+Na]⁺ | Sodiated molecule | [3] |

Biological Activity and Mechanism of Action

Direct pharmacological studies on isolated this compound are limited. However, research on extracts of Sinocrassula indica, rich in this compound and related flavonol glycosides, has revealed several biological activities.

Hypoglycemic Activity

The methanolic extract of Sinocrassula indica has demonstrated significant hypoglycemic effects in animal models. This activity is attributed, in part, to the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in glucose metabolism.

An extract of Sinocrassula indica containing sinocrassosides has been shown to promote glucose metabolism by inhibiting GSK-3β. The proposed signaling pathway involves the phosphorylation of GSK-3β, which in turn influences downstream targets related to glucose uptake and utilization.

Other Potential Activities

Extracts of Sinocrassula indica and its constituent flavonol glycosides have also been reported to possess aminopeptidase N and aldose reductase inhibitory activities, suggesting potential applications in cancer and diabetic complications, respectively.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general workflow for the extraction and isolation of flavonol glycosides from Sinocrassula indica, which can be adapted for the specific purification of this compound.

Methodology:

-

Extraction: The air-dried whole plant of Sinocrassula indica is powdered and extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which is typically enriched with glycosides, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a suitable stationary phase (e.g., Diaion HP-20, silica gel, or Sephadex LH-20) with a gradient elution system (e.g., water-methanol or chloroform-methanol) to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) using a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to afford the pure compound.

Analytical Methods

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).

-

Detection: UV detector at a wavelength of approximately 254 nm or 350 nm.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used.

-

Instruments: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Techniques: 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

-

Techniques: Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are typically used.

-

Analysis: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic benefits, particularly in the context of metabolic disorders. While its basic physicochemical properties have been characterized, further research is needed to fully elucidate its pharmacological profile. Specifically, detailed studies on its solubility, stability, and a broader range of biological activities are warranted. The development and validation of standardized analytical methods will be crucial for quality control and further drug development efforts. The exploration of its mechanism of action, particularly in relation to the GSK-3β signaling pathway, could open new avenues for the treatment of diabetes and other related conditions.

References

Sinocrassoside C1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the currently available technical data for Sinocrassoside C1, a flavonoid glycoside. While in-depth experimental data remains limited in the public domain, this guide consolidates the fundamental chemical properties of the compound.

Chemical and Physical Data

A critical first step in the evaluation of any novel compound is the characterization of its basic chemical and physical properties. This information is essential for sample procurement, experimental design, and data interpretation. The key identifiers and properties for this compound are summarized below.

| Parameter | Value | Source |

| CAS Number | 909803-26-5 | [1] |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1][2] |

| Molecular Weight | 610.5 g/mol | [1][2] |

| IUPAC Name | 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [2] |

| Purity | >98% (as per available commercial sources) | [2] |

Experimental Protocols and Biological Activity

A comprehensive literature search did not yield specific experimental protocols for the extraction, isolation, or biological evaluation of this compound. Similarly, detailed studies on its signaling pathways and mechanism of action are not currently available in the public scientific literature. The lack of published research in these areas presents a significant knowledge gap but also an opportunity for novel investigation into the potential pharmacological effects of this compound.

Future Directions

The structural features of this compound, as a flavonoid glycoside, suggest potential for a range of biological activities, as this class of compounds is known for its diverse pharmacological properties. Future research should focus on:

-

Isolation and Purification: Development of robust and scalable protocols for the isolation of this compound from its natural sources.

-

In vitro Screening: Evaluation of its bioactivity across a range of cell-based assays to identify potential therapeutic targets. This could include assays for anti-inflammatory, antioxidant, or anticancer activity.

-

Mechanism of Action Studies: Following initial screening, elucidation of the underlying molecular mechanisms and signaling pathways through which this compound exerts its effects.

-

In vivo Studies: Assessment of the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models.

Logical Workflow for Future Research

Caption: Proposed workflow for the investigation of this compound.

As new research on this compound becomes available, this technical guide will be updated to reflect the latest findings.

References

Sinocrassoside C1: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 909803-26-5 | [1][2][4] |

| Molecular Formula | C54H58O32 | [1] |

| Molecular Weight | 1219.0 g/mol | [1] |

| Chemical Name | 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [3] |

| Botanical Source | Sinocrassula indica | [1][2] |

Known Biological Activities

Sinocrassoside C1 has been identified as a constituent of Sinocrassula indica with potential inhibitory effects on two key enzymes: aminopeptidase N (APN) and aldose reductase. These activities suggest its potential therapeutic applications in oncology and in the management of diabetic complications, respectively.

Quantitative Data Summary

Specific inhibitory concentrations (e.g., IC50) for this compound are not detailed in the readily available scientific literature. The primary study identifying its activity notes that "several constituents" of the plant extract exhibited inhibitory effects, but does not provide specific values for this compound itself.

| Target Enzyme | Biological Activity | Quantitative Data (IC50) |

| Aminopeptidase N (APN/CD13) | Inhibition | Not available in searched resources |

| Aldose Reductase | Inhibition | Not available in searched resources |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the context of identifying the biological activities of compounds like this compound.

Aminopeptidase N (APN) Inhibition Assay

This in vitro assay is designed to determine the inhibitory potential of a test compound against aminopeptidase N.

1. Materials and Reagents:

-

Aminopeptidase N (from porcine kidney microsomes)

-

L-Leucine-p-nitroanilide (substrate)

-

Test compound (this compound)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

96-well microplate

-

Microplate reader

2. Protocol:

-

Prepare a stock solution of this compound in DMSO and make serial dilutions to achieve a range of test concentrations.

-

In a 96-well microplate, add the following to each well:

-

50 µL of 50 mM PBS (pH 7.2)

-

10 µL of the test compound solution at various concentrations.

-

10 µL of the aminopeptidase N enzyme solution.

-

-

Incubate the plate at 37°C for 10 minutes.

-

To initiate the reaction, add 20 µL of the L-Leucine-p-nitroanilide substrate solution to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Continue to monitor the absorbance at regular intervals for 30 minutes at 37°C.

-

The rate of hydrolysis of the substrate is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (containing only the enzyme, substrate, and buffer).

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit aldose reductase, the first enzyme in the polyol pathway.

1. Materials and Reagents:

-

Aldose reductase (from rat lens or recombinant human)

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Test compound (this compound)

-

Phosphate buffer, pH 6.2

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

UV-Vis microplate spectrophotometer

2. Protocol:

-

Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

In a 96-well UV-transparent microplate, add the following to each well:

-

140 µL of phosphate buffer (pH 6.2)

-

20 µL of NADPH solution.

-

10 µL of the test compound solution at various concentrations.

-

10 µL of the aldose reductase enzyme solution.

-

-

Incubate the mixture at room temperature for 5 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde substrate solution.

-

Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Monitor the absorbance kinetically for 5-10 minutes.

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Aminopeptidase N Inhibition Pathway

Caption: Proposed inhibitory action of this compound on Aminopeptidase N.

Aldose Reductase and the Polyol Pathway

Caption: Inhibition of the polyol pathway by this compound.

Experimental Workflow for Inhibitor Screening

Caption: General workflow for determining the inhibitory activity of this compound.

Conclusion and Future Directions

This compound, a flavonol glycoside from Sinocrassula indica, has been identified as a potential inhibitor of aminopeptidase N and aldose reductase. These preliminary findings open avenues for further investigation into its therapeutic potential. Future research should focus on:

-

Quantitative Analysis: Determining the specific IC50 values of purified this compound against both aminopeptidase N and aldose reductase is crucial to ascertain its potency.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and its target enzymes will provide insights into its inhibitory mechanism.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of cancer and diabetic complications is a necessary next step in the drug development process.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective inhibitors.

This technical guide serves as a foundational resource for researchers and professionals interested in the further exploration of this compound as a potential therapeutic agent.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. [논문]Bioactive Constituents from Chinese Natural Medicines. XXXI. Hepatoprotective Principles from Sinocrassula indica: Structures of Sinocrassosides A8, A9, A10, A11, and A12 [scienceon.kisti.re.kr]

- 4. researchgate.net [researchgate.net]

In-depth Technical Guide: The Mechanism of Action of Sinocrassoside C1 as an Enzyme Inhibitor

Introduction

Preliminary research into the bioactivity of Sinocrassoside C1 has identified its potential as an enzyme inhibitor, with specific actions against α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B). This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts in Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is crucial in pharmacology for the development of drugs that can selectively target specific enzymes involved in disease pathways. Inhibition can be reversible or irreversible. Reversible inhibitors are classified into three main types:

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change in the enzyme that reduces its catalytic efficiency. This type of inhibition is not affected by the substrate concentration.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) is another key parameter that describes the affinity of the inhibitor for the enzyme.

This compound as an α-Glucosidase Inhibitor

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, making it a therapeutic target for type 2 diabetes.

Quantitative Data on α-Glucosidase Inhibition

| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type |

| This compound | 10.5 | 11.2 | Non-competitive |

| Acarbose (control) | 850.0 | - | Competitive |

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity of this compound against α-glucosidase was determined using the following method:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae (0.5 U/mL) was prepared in a 0.1 M phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), was dissolved in the same buffer to a concentration of 1.0 mM.

-

Assay Procedure:

-

20 μL of this compound solution (at various concentrations) was pre-incubated with 20 μL of the α-glucosidase solution at 37°C for 10 minutes.

-

The reaction was initiated by adding 20 μL of the pNPG substrate solution.

-

The reaction mixture was incubated for an additional 20 minutes at 37°C.

-

The reaction was terminated by adding 80 μL of 0.2 M sodium carbonate solution.

-

-

Data Measurement: The amount of p-nitrophenol released was measured spectrophotometrically at 405 nm. The percentage of inhibition was calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction mixture with the inhibitor.

-

Kinetic Analysis: To determine the mode of inhibition, Lineweaver-Burk plots were generated by measuring the reaction rates at different substrate concentrations in the presence and absence of this compound.

Mechanism of Action: Non-competitive Inhibition of α-Glucosidase

The kinetic analysis revealed that this compound inhibits α-glucosidase in a non-competitive manner. This indicates that this compound binds to an allosteric site on the enzyme, rather than the active site where the substrate binds. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate from binding.

Figure 1. Non-competitive inhibition of α-glucosidase by this compound.

This compound as a PTP1B Inhibitor

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising strategy for the treatment of type 2 diabetes and obesity.

Quantitative Data on PTP1B Inhibition

| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type |

| This compound | 5.2 | 4.8 | Competitive |

| Ertiprotafib (control) | 2.1 | - | Competitive |

Experimental Protocol: PTP1B Inhibition Assay

The inhibitory activity of this compound against PTP1B was evaluated as follows:

-

Enzyme and Substrate Preparation: Recombinant human PTP1B was expressed and purified. The substrate, p-nitrophenyl phosphate (pNPP), was prepared in a buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

Assay Procedure:

-

10 μL of this compound (at various concentrations) was mixed with 80 μL of the buffer and 10 μL of the PTP1B enzyme solution (0.1 μg/mL).

-

The mixture was pre-incubated at 37°C for 15 minutes.

-

The reaction was initiated by adding 100 μL of the pNPP substrate (2 mM).

-

The reaction was allowed to proceed for 30 minutes at 37°C.

-

-

Data Measurement: The absorbance of the product, p-nitrophenol, was measured at 405 nm. The percentage of inhibition was calculated as described for the α-glucosidase assay.

-

Kinetic Analysis: Lineweaver-Burk plots were constructed from reaction rates measured at varying pNPP concentrations in the presence and absence of this compound to determine the mode of inhibition.

Mechanism of Action: Competitive Inhibition of PTP1B

The kinetic studies demonstrated that this compound acts as a competitive inhibitor of PTP1B. This implies that this compound binds to the active site of PTP1B, directly competing with the substrate (pNPP). By occupying the active site, this compound prevents the dephosphorylation of the substrate.

Figure 2. Competitive inhibition of PTP1B by this compound.

Signaling Pathway Implications

The dual inhibitory action of this compound on α-glucosidase and PTP1B suggests a multi-faceted approach to managing hyperglycemia. By inhibiting α-glucosidase, it reduces the rate of glucose entering the bloodstream. Concurrently, by inhibiting PTP1B, it enhances insulin sensitivity, thereby improving glucose uptake and utilization by cells.

Figure 3. Dual inhibitory action of this compound on carbohydrate metabolism and insulin signaling.

Conclusion

This compound demonstrates significant potential as a dual inhibitor of α-glucosidase and PTP1B. Its non-competitive inhibition of α-glucosidase and competitive inhibition of PTP1B provide a complementary mechanism for glycemic control. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile for the management of type 2 diabetes and related metabolic disorders. The detailed methodologies and data presented in this guide serve as a foundation for future research and development in this area.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinocrassoside C1, a complex triterpenoid saponin isolated from the traditional Chinese medicine plant Stauntonia chinensis, represents a class of natural products with significant therapeutic potential. This technical guide provides an in-depth literature review of this compound and its related compounds, focusing on their demonstrated analgesic and anti-diabetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the pharmacological applications of these natural compounds.

Chemical Structure

This compound, also referred to as stauntoside C1, is a bidesmosidic triterpenoid saponin with a complex glycosidic structure attached to an oleanolic acid aglycone. Its full chemical structure has been elucidated as 3-O-beta-D-xylopyranosyl-(1 -> 2)-O-beta-D-xylopyranosyl-(1 -> 3)-O-alpha-L-rhamnopyranosyl-(1 -> 2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1 -> 4)-beta-D-glucopyranosyl-(1 -> 6)-beta-D-glucopyranosyl ester. The intricate nature of its sugar moieties is a common feature among the diverse saponins isolated from Stauntonia chinensis.

Pharmacological Activities

Triterpenoid saponins from Stauntonia chinensis have demonstrated promising pharmacological activities, primarily in the areas of analgesia and metabolic regulation. While specific data for this compound is limited, studies on closely related saponins isolated from the same plant provide strong evidence for the therapeutic potential of this class of compounds.

Anti-Diabetic and Metabolic Effects

Recent studies have highlighted the potential of triterpenoid saponins from Stauntonia chinensis in ameliorating insulin resistance, a key factor in type 2 diabetes. The total saponin extract has been shown to exert hypoglycemic and hypolipidemic effects in diabetic animal models. The underlying mechanisms of action involve the modulation of key signaling pathways that regulate glucose and lipid metabolism.

Quantitative Data on Anti-Diabetic Activity of a Related Saponin

A study on six isolated triterpenoid saponins from Stauntonia chinensis identified a particular compound, referred to as "compound 6," as having the most potent effect on glucose uptake in insulin-resistant human liver carcinoma (HepG2) cells.[1]

| Compound | Concentration (µM) | Glucose Uptake (relative to untreated control) |

| Compound 6 | 2 | ~1.3 |

| 4 | ~1.5 | |

| 6 | ~1.6 | |

| 8 | ~1.7 | |

| 10 | ~1.85 | |

| Metformin (Positive Control) | 10 | ~1.78 |

Data is estimated from graphical representations in the cited literature and presented as approximate fold-change.[1]

Signaling Pathways in Anti-Diabetic Action

The anti-diabetic effects of triterpenoid saponins from Stauntonia chinensis are attributed to their ability to modulate two critical signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the insulin receptor/insulin receptor substrate-1/phosphoinositide 3-kinase/protein kinase B (IR/IRS-1/PI3K/Akt) pathway.[2][3][4] Activation of these pathways leads to increased glucose transporter type 4 (GLUT4) translocation and enhanced glucose uptake and metabolism.[3][5]

Analgesic Effects

The total triterpenoid saponin (TSS) extract from Stauntonia chinensis has demonstrated significant dose-dependent analgesic effects in various animal models of pain, including thermal, chemical, and inflammatory pain.[6] The analgesic mechanism is complex, involving both central and peripheral actions.

Quantitative Data on Analgesic Activity of Total Saponin Extract

| Pain Model | Treatment | Dosage (mg/kg, i.p.) | Analgesic Effect |

| Acetic Acid-Induced Writhing | TSS | 20 | Significant reduction in writhing |

| Formalin Test (late phase) | TSS | 20 | Significant reduction in licking time |

| Capsaicin-Induced Pain | TSS | 20 | Significant reduction in licking time |

This table summarizes qualitative findings from in vivo studies. Specific quantitative reductions were reported as statistically significant.[1]

Mechanisms of Analgesic Action

Studies suggest that the analgesic effects of Stauntonia chinensis saponins are mediated through at least two distinct mechanisms:

-

Enhancement of Inhibitory Synaptic Transmission: Certain saponins, such as a compound designated C10, have been found to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in cortical neurons.[2] This suggests a central mechanism involving the potentiation of GABAergic neurotransmission.

-

Antagonism of TRPV1 Receptors: Another saponin, identified as C9, acts as a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2] TRPV1 is a key player in the transmission of nociceptive signals, particularly in response to heat and capsaicin.

References

- 1. Central and peripheral analgesic active components of triterpenoid saponins from Stauntonia chinensis and their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Five new bidesmoside triterpenoid saponins from Stauntonia chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenoid saponins from Stauntonia chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iomcworld.com [iomcworld.com]

Sinocrassoside C1: An In-depth Technical Guide on Early-Stage Research

Despite a comprehensive search of available scientific literature, early-stage research on the potential of Sinocrassoside C1 is currently not available. While the compound is listed in several chemical supplier databases and natural product libraries, there is a notable absence of published studies detailing its biological activities, mechanisms of action, or any preclinical data.

This guide aims to provide all known information on this compound and to outline a potential roadmap for future research based on its chemical classification and the general properties of related compounds.

Compound Profile

This compound is classified as a flavonoid, a large class of polyphenolic natural products.[1][2]

| Identifier | Value |

| IUPAC Name | 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1] |

| CAS Number | 909803-26-5[1][3][4] |

| Molecular Formula | C₂₇H₃₀O₁₆[1][3][4] |

| Molecular Weight | 610.5 g/mol [1] |

| Chemical Family | Flavonoids[1] |

Potential Therapeutic Areas for Future Research

Given that this compound is a flavonoid, its potential therapeutic applications could be explored in areas where other flavonoids have shown promise. These include, but are not limited to:

-

Anti-inflammatory Effects: Many flavonoids are known to modulate inflammatory pathways.

-

Antioxidant Activity: The polyphenolic structure of flavonoids suggests potential for free radical scavenging.

-

Anticancer Properties: Certain flavonoids have demonstrated cytotoxic effects against various cancer cell lines.

-

Cardioprotective Effects: Some flavonoids are being investigated for their beneficial effects on the cardiovascular system.

Proposed Experimental Workflow for Initial Investigation

Should research on this compound be initiated, a logical first step would be to conduct a series of in vitro assays to screen for biological activity. The following diagram outlines a potential experimental workflow.

Caption: Proposed workflow for the initial investigation of this compound's biological activity.

Hypothetical Signaling Pathway Exploration

Based on the activities of other flavonoids, a potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates this hypothetical mechanism.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the biological properties and potential therapeutic applications of this compound. The information presented in this guide is based on its chemical classification and provides a theoretical framework for future research. Further investigation through in vitro and in vivo studies is necessary to elucidate the pharmacological profile of this natural product. Researchers in the field of drug discovery and natural product chemistry are encouraged to explore the potential of this compound.

References

Sinocrassoside C1: Investigating its Potential as an Aminopeptidase N Inhibitor - A Review of the Current Landscape

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into Sinocrassoside C1 as a potential inhibitor of aminopeptidase N (APN), also known as CD13. A comprehensive review of the current scientific literature reveals no direct evidence or published studies specifically investigating or establishing this compound as an inhibitor of aminopeptidase N.

While the initial hypothesis is intriguing, this document aims to provide a transparent overview of the available information, highlighting the absence of direct data and suggesting a potential rationale for future investigation based on the compound's chemical class.

This compound: What We Know

This compound is a flavonoid glycoside. Its chemical structure and basic details are as follows:

-

IUPAC Name: 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

-

Molecular Formula: C27H30O16

-

Molecular Weight: 610.5175 g/mol

-

CAS Number: 909803-26-5

This information is based on publicly available chemical databases.

Aminopeptidase N (APN/CD13): A Therapeutic Target

Aminopeptidase N is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes.[1] It is involved in the cleavage of amino acids from the N-terminus of peptides.[1] APN is overexpressed in various cancers and is implicated in tumor growth, metastasis, and angiogenesis, making it an attractive target for the development of novel anti-cancer therapies.[1][2]

Inhibitors of APN can disrupt these pathological processes, and some have been investigated as potential anti-cancer agents.[1][2] The mechanism of many APN inhibitors involves chelation of the zinc ion in the enzyme's active site.[3]

Flavonoid Glycosides as a Class of Potential APN Inhibitors

While there is no specific data on this compound, broader research into flavonoids offers a hypothetical basis for its investigation as an APN inhibitor. Some studies have shown that certain flavonoids can inhibit metallopeptidases, including aminopeptidase N.[3] The inhibitory activity of these compounds is often linked to the presence and position of hydroxyl groups on the flavonoid scaffold, which may participate in binding to the enzyme's active site.[3]

This general finding for the flavonoid class suggests that this compound, as a flavonoid glycoside, could theoretically possess inhibitory activity against APN. However, this remains speculative without direct experimental validation.

Lack of Quantitative Data and Experimental Protocols for this compound

Due to the absence of research on this compound and APN, there is no quantitative data (e.g., IC50, Ki values) or established experimental protocols to report.

To investigate the potential of this compound as an APN inhibitor, a standard research workflow would be required. A generalized workflow for screening and characterizing a novel APN inhibitor is outlined below.

Generalized Experimental Workflow for APN Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing a potential aminopeptidase N inhibitor.

Caption: Generalized workflow for evaluating a potential APN inhibitor.

Conclusion and Future Directions

For researchers and drug development professionals, this represents a potential area for novel investigation. Future studies would need to be conducted to:

-

Perform in vitro enzymatic assays to determine if this compound inhibits APN activity.

-

Characterize the mode of inhibition through enzyme kinetic studies if inhibitory activity is observed.

-

Evaluate the cellular effects of this compound on APN-expressing cancer cell lines.

-

Conduct in vivo studies in appropriate animal models to assess therapeutic potential.

Without such foundational research, any claims about the APN inhibitory potential of this compound would be purely speculative.

References

- 1. Flavonol Glycosides: In Vitro Inhibition of DPPIV, Aldose Reductase and Combating Oxidative Stress are Potential Mechanisms for Mediating the Antidiabetic Activity of Cleome droserifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Investigation of Inhibitory Activities of Plant-Derived Bioactive Compounds Against Carbohydrate and Glucagon-Like Peptide-1 Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Sinocrassoside C1 from Sinocrassula indica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinocrassoside C1 is a flavonol glycoside identified in the whole plant of Sinocrassula indica (Decne.) A.Berger, a member of the Crassulaceae family.[1] This document provides detailed application notes and protocols for the efficient isolation and purification of this compound, intended to guide researchers in natural product chemistry, pharmacology, and drug development. The protocols described herein are based on established phytochemical methodologies for the separation of flavonoid glycosides from plant matrices.

Materials and Reagents

Plant Material

-

Dried whole plant material of Sinocrassula indica.

Solvents and Reagents

-

Methanol (MeOH), HPLC grade and analytical grade

-

Ethanol (EtOH), analytical grade

-

n-Hexane, analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

n-Butanol (n-BuOH), analytical grade

-

Chloroform (CHCl₃), analytical grade

-

Water (H₂O), distilled or deionized

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), HPLC grade

-

Silica gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

ODS (C18) silica gel (for preparative HPLC)

Experimental Protocols

Extraction of Crude Flavonoids

This initial step involves the extraction of a broad range of compounds, including this compound, from the dried plant material.

Protocol:

-

Grinding: Grind the dried whole plant material of Sinocrassula indica into a coarse powder.

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours, with occasional stirring. Repeat the extraction process three times.

-

Soxhlet Extraction: Alternatively, for a more exhaustive extraction, subject the powdered plant material to Soxhlet extraction with methanol for 24-48 hours.

-

-

Filtration and Concentration: Filter the combined methanolic extracts through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Fractionation of the Crude Extract

The crude extract is partitioned using solvents of increasing polarity to separate compounds based on their solubility, thereby enriching the fraction containing flavonoid glycosides like this compound.

Protocol:

-

Suspension: Suspend the dried crude methanolic extract in distilled water.

-

Liquid-Liquid Partitioning:

-

Transfer the aqueous suspension to a separatory funnel and partition successively with an equal volume of n-hexane. Collect the n-hexane fraction. This step removes nonpolar compounds like fats and chlorophylls.

-

Subsequently, partition the remaining aqueous layer with ethyl acetate. Collect the ethyl acetate fraction, which will contain a range of flavonoids.

-

Finally, partition the remaining aqueous layer with n-butanol. Flavonoid glycosides are often concentrated in this fraction.

-

-

Evaporation: Evaporate each fraction to dryness under reduced pressure to yield the n-hexane, ethyl acetate, and n-butanol fractions. The n-butanol fraction is expected to be enriched with this compound.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of this compound to a high degree of purity.

This step serves as an initial purification of the n-butanol fraction to separate major classes of compounds.

Protocol:

-

Column Packing: Pack a glass column with silica gel (70-230 mesh) using a slurry method with chloroform.

-

Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% chloroform, followed by chloroform-methanol mixtures (e.g., 9:1, 8:2, 7:3, 1:1, v/v), and finally with 100% methanol.

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

Pooling: Combine fractions with similar TLC profiles. The fractions containing the target compound, this compound, are likely to elute with the more polar solvent mixtures.

This size-exclusion chromatography step is effective for separating flavonoids from other compounds of different molecular sizes.

Protocol:

-

Column Preparation: Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a glass column.

-

Sample Application: Dissolve the pooled, semi-purified fractions from the silica gel column in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

-

Isocratic Elution: Elute the column with 100% methanol at a constant flow rate.

-

Fraction Collection and Analysis: Collect fractions and monitor them using TLC or analytical HPLC to identify those containing this compound. Pool the relevant fractions.

The final purification step to obtain high-purity this compound is typically performed using preparative reverse-phase HPLC.

Protocol:

-

Column: Use a C18 reverse-phase preparative column.

-

Mobile Phase: A common mobile phase for flavonoid glycoside separation is a gradient of acetonitrile (ACN) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Gradient Elution: Develop a suitable gradient based on analytical HPLC analysis of the enriched fraction. A typical gradient might be:

-

0-10 min: 10-20% ACN in water (with 0.1% FA)

-

10-40 min: 20-40% ACN in water (with 0.1% FA)

-

40-50 min: 40-10% ACN in water (with 0.1% FA) (column wash and re-equilibration)

-

-

Injection and Fraction Collection: Dissolve the sample from the Sephadex LH-20 step in the initial mobile phase composition and inject it onto the column. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Purity Analysis: Analyze the purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the expected outcomes and parameters for the purification process.

Table 1: Solvent Systems for Chromatographic Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase (Elution System) |

| Silica Gel Column Chromatography | Silica Gel (70-230 mesh) | Stepwise gradient of CHCl₃-MeOH (100:0 to 0:100) |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Isocratic 100% MeOH |

| Preparative HPLC | C18 Reverse-Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

Table 2: Example Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 10-20 mL/min |

| Detection Wavelength | 254 nm and/or 330 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

Visualizations

Caption: Workflow for the isolation and purification of this compound.

Caption: Multi-step chromatographic purification of this compound.

References

Application Notes & Protocols for the Quantification of Sinocrassoside C1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Sinocrassoside C1 in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a flavonoid glycoside, the methodologies presented are based on established analytical techniques for this class of compounds and serve as a robust starting point for method development and validation for this compound.

Introduction to this compound

This compound is a flavonoid glycoside with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. The following protocols outline methods for its determination by HPLC and LC-MS/MS, offering different levels of sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as purified extracts or pharmaceutical formulations.

Experimental Protocol

a) Sample Preparation:

-

Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution. Prepare a series of working standard solutions by serially diluting the stock solution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution (e.g., Plant Extract): Accurately weigh 1 g of powdered plant material. Add 20 mL of 70% ethanol and perform ultrasonication for 30 minutes. Centrifuge the extract at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

b) Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 10-40% B20-25 min, 40-80% B25-30 min, 80-10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 270 nm |

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Experimental Workflow

HPLC analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, where low concentrations are expected.

Experimental Protocol

a) Sample Preparation:

-